molecular formula C18H18N4 B127480 7'-Methyl-2'-propyl-2,5'-bi-1H-benzimidazole CAS No. 884330-09-0

7'-Methyl-2'-propyl-2,5'-bi-1H-benzimidazole

Cat. No.: B127480
CAS No.: 884330-09-0
M. Wt: 290.4 g/mol
InChI Key: SJDKRRCPDBARHK-UHFFFAOYSA-N
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Description

7'-Methyl-2'-propyl-2,5'-bi-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core structure Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7'-Methyl-2'-propyl-2,5'-bi-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or carboxylic acids under acidic conditions. One common method includes the use of polyphosphoric acid (PPA) or other strong acids at high temperatures to facilitate the cyclization process . Another efficient procedure employs oxidative conditions using reagents such as ceric ammonium nitrate (CAN) in the presence of hydrogen peroxide .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves scalable methods that ensure high yields and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and improved safety. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

7'-Methyl-2'-propyl-2,5'-bi-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus oxychloride.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Properties

IUPAC Name

6-(1H-benzimidazol-2-yl)-4-methyl-2-propyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-3-6-16-19-15-10-12(9-11(2)17(15)22-16)18-20-13-7-4-5-8-14(13)21-18/h4-5,7-10H,3,6H2,1-2H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDKRRCPDBARHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587378
Record name 7'-Methyl-2'-propyl-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884330-09-0
Record name 7'-Methyl-2'-propyl-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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